molecular formula C23H30N4O5 B15137060 E3 Ligase Ligand-linker Conjugate 86

E3 Ligase Ligand-linker Conjugate 86

Cat. No.: B15137060
M. Wt: 442.5 g/mol
InChI Key: SUNHYTFUZCZLJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 86 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The process typically starts with the preparation of the ligand and the linker separately, followed by their conjugation under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of amide bonds .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 86 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives of the conjugate, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

Properties

Molecular Formula

C23H30N4O5

Molecular Weight

442.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C23H30N4O5/c1-23(2,3)32-22(31)24-15-8-10-26(11-9-15)16-4-5-17-14(12-16)13-27(21(17)30)18-6-7-19(28)25-20(18)29/h4-5,12,15,18H,6-11,13H2,1-3H3,(H,24,31)(H,25,28,29)

InChI Key

SUNHYTFUZCZLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O

Origin of Product

United States

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